3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane
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Overview
Description
3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a complex organic compound characterized by its unique bicyclic structure and thiazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is actively respiring cells . These cells are capable of converting the water-soluble form of the compound into an insoluble form .
Mode of Action
The compound this compound interacts with its targets by being converted from a water-soluble form to an insoluble form . This conversion is carried out by the mitochondrial reductases present in the actively respiring cells .
Biochemical Pathways
The biochemical pathway affected by this compound involves the redox potential of cells . The conversion of the compound from a water-soluble form to an insoluble form is an indicator of the redox potential of the cells .
Pharmacokinetics
The ADME properties of this compound are such that it is slightly soluble in water . It is soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties impact the bioavailability of the compound, with its solubility influencing how easily it can be absorbed and distributed within the body .
Result of Action
The result of the action of this compound is the formation of an insoluble purple formazan . This formazan is then solubilized, and its concentration is determined by optical density . This process is used to assess cell viability as a function of redox potential .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of other solvents and the pH of the environment . For instance, the compound is more soluble in alcohol and ether compared to water, which can influence its action and efficacy . Additionally, the compound should be stored at room temperature and protected from light to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-bromo-4,5-dimethylthiazole with a suitable nucleophile, such as sodium methoxide, under reflux conditions.
Bicyclic Structure Formation: The bicyclic structure is formed by a cyclization reaction involving a precursor such as 1-azabicyclo[2.2.2]octane. This step often requires the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Coupling Reaction: The final step involves coupling the thiazole ring with the bicyclic structure using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the bicyclic structure using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in substitution reactions, where halogen atoms can be replaced by other functional groups using nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol, sodium hydride in DMF.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane: Unique due to its specific bicyclic structure and thiazole moiety.
4,5-Dimethylthiazole: Lacks the bicyclic structure, limiting its biological activity.
1-Azabicyclo[2.2.2]octane: Lacks the thiazole ring, reducing its potential interactions with biological targets.
Uniqueness
The combination of the bicyclic structure and the thiazole ring in 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[22
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-4,5-dimethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-8-9(2)16-12(13-8)15-11-7-14-5-3-10(11)4-6-14/h10-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINBTLXBIESIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2CN3CCC2CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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